Cas no 571913-22-9 (2-AZEPAN-1-YL-NICOTINIC ACID)

2-AZEPAN-1-YL-NICOTINIC ACID 化学的及び物理的性質
名前と識別子
-
- 2-AZEPAN-1-YL-NICOTINIC ACID
- 2-(1-Azepanyl)nicotinic acid
- 2-(azepan-1-yl)pyridine-3-carboxylic acid
- WXA91322
- 571913-22-9
- DB-072261
- 2-(azepan-1-yl)nicotinicacid
- CS-0340456
- SB37726
- 2-(azepan-1-yl)nicotinic acid
- MFCD03822745
- DTXSID70362940
- 2-(Hexahydro-1H-azepin-1-yl)-3-pyridinecarboxylic acid
- AKOS000214780
-
- MDL: MFCD03822745
- インチ: InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16)
- InChIKey: BVAHKSJTGCVOAU-UHFFFAOYSA-N
- ほほえんだ: C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O
計算された属性
- せいみつぶんしりょう: 220.12100
- どういたいしつりょう: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 53.4Ų
じっけんとくせい
- PSA: 53.43000
- LogP: 2.22520
2-AZEPAN-1-YL-NICOTINIC ACID セキュリティ情報
- 危険レベル:IRRITANT
2-AZEPAN-1-YL-NICOTINIC ACID 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-AZEPAN-1-YL-NICOTINIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB538370-1 g |
2-Azepan-1-yl-nicotinic acid; . |
571913-22-9 | 1g |
€1,318.80 | 2022-07-28 | ||
eNovation Chemicals LLC | D971021-250mg |
2-Azepan-1-yl-nicotinic acid |
571913-22-9 | 95% | 250mg |
$370 | 2024-07-28 | |
abcr | AB538370-100 mg |
2-Azepan-1-yl-nicotinic acid; . |
571913-22-9 | 100mg |
€418.40 | 2023-06-14 | ||
TRC | A809803-10mg |
2-Azepan-1-yl-nicotinic Acid |
571913-22-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | A809803-50mg |
2-Azepan-1-yl-nicotinic Acid |
571913-22-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D971021-5g |
2-Azepan-1-yl-nicotinic acid |
571913-22-9 | 95% | 5g |
$4475 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0096-5g |
2-Azepan-1-yl-nicotinic acid |
571913-22-9 | 96% | 5g |
33904.74CNY | 2021-07-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0096-1g |
2-Azepan-1-yl-nicotinic acid |
571913-22-9 | 96% | 1g |
¥8726.45 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0096-500mg |
2-Azepan-1-yl-nicotinic acid |
571913-22-9 | 96% | 500mg |
¥4800.42 | 2025-01-21 | |
Matrix Scientific | 051979-2.5g |
2-(1-Azepanyl)nicotinic acid |
571913-22-9 | 2.5g |
$720.00 | 2023-09-10 |
2-AZEPAN-1-YL-NICOTINIC ACID 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
2-AZEPAN-1-YL-NICOTINIC ACIDに関する追加情報
Introduction to 2-AZEPAN-1-YL-NICOTINIC ACID (CAS No. 571913-22-9)
2-AZEPAN-1-YL-NICOTINIC ACID (CAS No. 571913-22-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, also known as (S)-2-(azepan-1-yl)nicotinic acid, is a derivative of nicotinic acid and features a unique azepane ring structure, which imparts distinct pharmacological properties. The compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a tool for understanding nicotinic acetylcholine receptors (nAChRs).
The chemical structure of 2-AZEPAN-1-YL-NICOTINIC ACID consists of a nicotinic acid moiety linked to an azepane ring. The azepane ring, a seven-membered nitrogen-containing heterocycle, provides the compound with enhanced solubility and stability, making it suitable for various pharmaceutical formulations. The nicotinic acid portion of the molecule is known for its role in lipid metabolism and cardiovascular health, while the azepane ring contributes to its receptor-binding properties.
Recent research has highlighted the potential of 2-AZEPAN-1-YL-NICOTINIC ACID in modulating nAChRs, which are ligand-gated ion channels involved in various physiological processes, including neurotransmission, cognition, and pain perception. Studies have shown that this compound can selectively bind to specific subtypes of nAChRs, making it a valuable tool for investigating the functional roles of these receptors in both health and disease.
In preclinical studies, 2-AZEPAN-1-YL-NICOTINIC ACID has demonstrated promising effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These studies have indicated that the compound can improve cognitive function and reduce neuroinflammation, suggesting its potential as a therapeutic agent for these conditions. Additionally, the compound has been explored for its analgesic properties, with preliminary findings indicating its ability to alleviate pain without significant side effects.
The pharmacokinetic profile of 2-AZEPAN-1-YL-NICOTINIC ACID has also been characterized in detail. It exhibits good oral bioavailability and a favorable half-life, which are important considerations for drug development. The compound is metabolized primarily through hepatic pathways, with metabolites being excreted via both renal and biliary routes. These characteristics make it suitable for chronic administration in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-AZEPAN-1-YL-NICOTINIC ACID in human subjects. Early phase trials have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. Ongoing studies aim to further elucidate its mechanisms of action and optimize dosing regimens for various indications.
In addition to its therapeutic potential, 2-AZEPAN-1-YL-NICOTINIC ACID serves as an important research tool in the study of nAChRs. Its selective binding properties allow researchers to probe the structure-function relationships of these receptors and develop more targeted therapies for neurological disorders. The compound has also been used in high-throughput screening assays to identify novel nAChR modulators.
The synthesis of 2-AZEPAN-1-YL-NICOTINIC ACID involves several steps, including the formation of the azepane ring and subsequent coupling with nicotinic acid. Various synthetic routes have been developed to optimize yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications.
In conclusion, 2-AZEPAN-1-YL-NICOTINIC ACID (CAS No. 571913-22-9) represents a promising compound with diverse applications in both research and clinical settings. Its unique chemical structure and pharmacological properties make it a valuable asset in the ongoing efforts to develop effective treatments for neurological disorders and other conditions involving nAChRs. As research continues to advance, it is likely that new insights into the potential therapeutic uses of this compound will emerge.
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